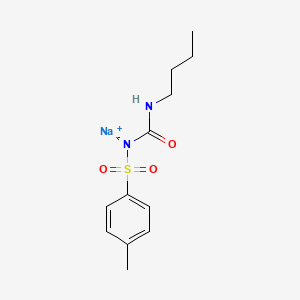

Tolbutamide sodium

概要

説明

トルブタミドナトリウム, 無菌はスルホニル尿素系化合物であり, 主に経口血糖降下薬として使用されますこの化合物は, 膵臓のβ細胞からのインスリン分泌を促進することにより, 血糖値を低下させます .

2. 製法

合成経路と反応条件: トルブタミドナトリウムは, 一連の化学反応を経て合成されます。主な合成経路には, p-トルエンスルホニルクロリドとブチルアミンを反応させてN-ブチル-p-トルエンスルホンアミドを生成することが含まれます。この中間体はその後, ホスゲンと反応してN-ブチル-N'-p-トルエンスルホニル尿素を生成し, これが有効成分であるトルブタミドとなります。 最後のステップでは, トルブタミドを水酸化ナトリウムと反応させてナトリウム塩の形に変換します .

工業的生産方法: 工業的な環境では, トルブタミドナトリウムの生産は, 制御された条件下で大量の化学合成によって行われます。 このプロセスには, 高純度の試薬と溶媒, 厳密な温度管理, 最終製品の無菌性と純度を保証するための厳格な品質保証プロトコルが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Tolbutamide sodium is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of p-toluenesulfonyl chloride with butylamine to form N-butyl-p-toluenesulfonamide. This intermediate is then reacted with phosgene to produce N-butyl-N’-p-toluenesulfonylurea, which is the active ingredient tolbutamide. The final step involves the conversion of tolbutamide to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance protocols to ensure the sterility and purity of the final product .

化学反応の分析

反応の種類: トルブタミドナトリウムは, 酸化, 還元, 置換反応など, いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

酸化: トルブタミドナトリウムは, 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ, カルボン酸誘導体を生成します。

還元: 還元反応は, 水素化リチウムアルミニウムなどの還元剤を使用して行うことができ, アルコール誘導体を生成します。

置換: 置換反応には, トルブタミドナトリウムの官能基を他の基と置換することが含まれ, 多くの場合, ハロゲンやアルキル化剤などの試薬を使用します

生成される主要な生成物: これらの反応から生成される主要な生成物には, カルボン酸, アルコール, トルブタミドナトリウムのさまざまな置換誘導体などがあります .

4. 科学研究への応用

トルブタミドナトリウムは, 広範な科学研究への応用があります。

化学: 分析化学において, 分析方法の開発と検証のための参照化合物として使用されます。

生物学: 生物的研究では, トルブタミドナトリウムは, インスリン分泌とグルコース代謝のメカニズムを研究するために使用されます。

医学: 臨床的には, 血糖値をコントロールすることにより, 2型糖尿病の管理に使用されます。 また, 薬理学的試験において, 新規抗糖尿病薬の有効性と安全性を評価するためにも使用されます。

科学的研究の応用

Tolbutamide sodium has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.

Biology: In biological research, this compound is used to study the mechanisms of insulin secretion and glucose metabolism.

Medicine: Clinically, it is used to manage type 2 diabetes mellitus by controlling blood glucose levels. It is also used in pharmacological studies to evaluate the efficacy and safety of new antidiabetic drugs.

作用機序

トルブタミドナトリウムは, 膵臓のβ細胞からのインスリン分泌を促進することにより, 効果を発揮します。 この作用は, トルブタミドがβ細胞のスルホニル尿素受容体に結合することによって媒介され, それに伴いカリウムチャネルが閉鎖されます。 これらのチャネルの閉鎖は, 細胞膜の脱分極とそれに続くカルシウムチャネルの開口につながります。 カルシウムイオンの流入は, インスリン含有顆粒のエクソサイトーシスを引き起こし, 結果としてインスリン分泌が増加し, 血糖値が低下します .

6. 類似化合物の比較

類似化合物: トルブタミドナトリウムは, アセトヘキサミド, クロルプロパミド, トラザミドなどの他のスルホニル尿素化合物と構造的および機能的に似ています .

比較:

アセトヘキサミド: トルブタミドと同様に, アセトヘキサミドは, 2型糖尿病の治療に使用されます。 アセトヘキサミドは, 作用時間が長く, 活性代謝物に代謝されます。

クロルプロパミド: クロルプロパミドは, トルブタミドに比べて半減期が長く, 1日1回投与に適しています。 低血糖を引き起こすリスクが高くなっています。

トルブタミドナトリウムは, 作用時間が比較的短いのが特徴で, 高齢者や低血糖のリスクが高い患者に使用することに適しています .

類似化合物との比較

Similar Compounds: Tolbutamide sodium is structurally and functionally similar to other sulfonylurea compounds such as acetohexamide, chlorpropamide, and tolazamide .

Comparison:

Acetohexamide: Similar to tolbutamide, acetohexamide is used to treat type 2 diabetes mellitus. acetohexamide has a longer duration of action and is metabolized to an active metabolite.

Chlorpropamide: Chlorpropamide has a longer half-life compared to tolbutamide, making it suitable for once-daily dosing. it has a higher risk of causing hypoglycemia.

Tolazamide: Tolazamide is similar in action to tolbutamide but has a slower onset and longer duration of action

This compound is unique in its relatively short duration of action, making it suitable for use in elderly patients and those with a higher risk of hypoglycemia .

特性

CAS番号 |

473-41-6 |

|---|---|

分子式 |

C12H18N2NaO3S |

分子量 |

293.34 g/mol |

IUPAC名 |

sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide |

InChI |

InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15); |

InChIキー |

PJBDAJOVTMHXOQ-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+] |

異性体SMILES |

CCCCN=C(NS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |

正規SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.[Na] |

| 473-41-6 | |

同義語 |

sodium (butylcarbamoyl)(tosyl)amide |

製品の起源 |

United States |

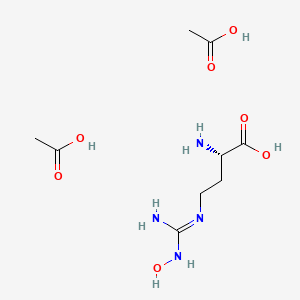

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

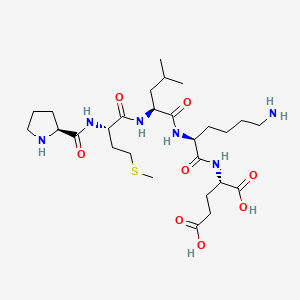

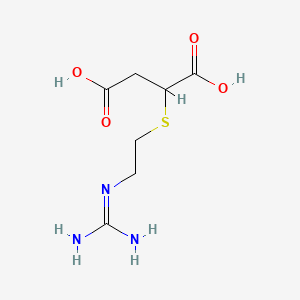

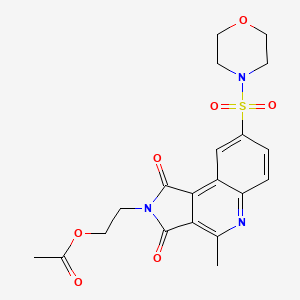

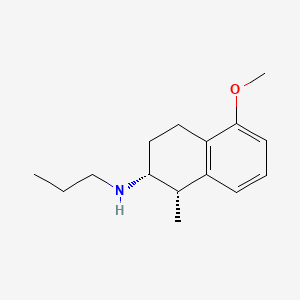

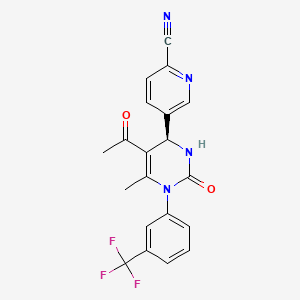

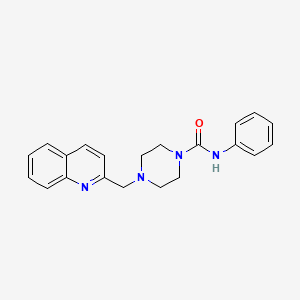

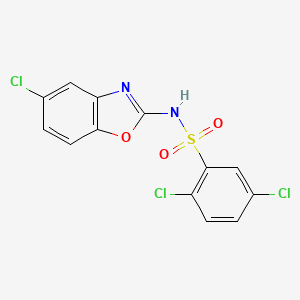

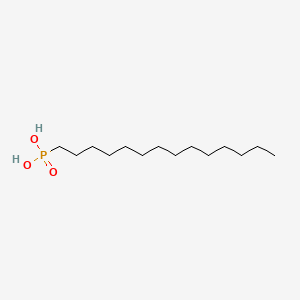

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for tolbutamide sodium?

A1: this compound is a first-generation sulfonylurea drug known to exert its effect by interacting with pancreatic beta cells. [] It acts by binding to and blocking the ATP-sensitive potassium channels (KATP channels) on the surface of these cells. [] This blockage leads to membrane depolarization, opening voltage-gated calcium channels, and subsequently increasing intracellular calcium levels. The rise in calcium triggers the exocytosis of insulin-containing granules, ultimately leading to increased insulin secretion. []

Q2: How does the insulin secretory response to this compound differ from that of linogliride fumarate?

A2: While both this compound and linogliride fumarate potentiate glucose-primed insulin release, they exhibit distinct kinetic profiles. [] this compound elicits a biphasic insulin secretion in the presence of glucose, while linogliride primarily augments the second phase of insulin secretion. [] Notably, in the absence of glucose, this compound can stimulate first-phase insulin release, while linogliride fumarate shows no such effect. []

Q3: Can metabolic inhibitors influence the insulin secretory effects of this compound?

A3: Yes, research indicates that metabolic inhibitors can differentially affect tolbutamide-stimulated insulin release. [] For instance, when glucose usage is partially inhibited by mannoheptulose, tolbutamide's first-phase insulin release remains unaffected, while the second phase is significantly inhibited. [] Similarly, 2-deoxyglucose, another inhibitor, shows comparable effects on tolbutamide-mediated insulin secretion. []

Q4: Are there any known extra-pancreatic effects of this compound?

A4: Some studies suggest that this compound may have effects beyond the pancreas. Research utilizing radioimmunoassay indicates that this compound might play a role in releasing biologically active insulin from circulating insulin complexes. [] This finding, if confirmed by further research, suggests potential extra-pancreatic actions of this drug.

Q5: Does prolonged treatment with this compound impact pancreatic islets in rodents?

A5: Studies on normal Syrian hamsters administered daily intraperitoneal injections of this compound for seven weeks revealed noteworthy changes in pancreatic islets. [] These animals, particularly those receiving a dose of 63 mg/kg, exhibited a decrease in pancreatic insulin content despite a slight increase in body weight. [] Additionally, their isolated pancreatic islets secreted less insulin in vitro compared to control animals. [] Importantly, these drug-induced abnormalities were found to be reversible, disappearing approximately one week after treatment cessation. []

Q6: Can this compound administration influence the blood glucose response to a high carbohydrate diet?

A6: Research suggests that pretreatment with corticosteroids like cortisone acetate can significantly alter the blood glucose response to this compound. [] In rats fed a high carbohydrate diet (75%) and pretreated with cortisone, this compound administration often resulted in hyperglycemia, contrasting with the hypoglycemic response observed in untreated controls. [] This effect highlights the complex interplay between tolbutamide, diet, and other hormonal factors in regulating blood glucose levels.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。